molecular formula C22H20N4O2 B2466497 2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide CAS No. 1198063-87-4

2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B2466497
CAS No.: 1198063-87-4
M. Wt: 372.428
InChI Key: CZWPXESDPDHLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide is a complex organic compound that features a cyano group, a methoxyphenyl group, a pyrazole ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a methoxyphenyl halide.

    Formation of the cyano group: This can be done through a nucleophilic substitution reaction using a suitable cyanide source.

    Attachment of the phenylethyl group: This step involves the reaction of the intermediate with phenylethylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Products may include 2-cyano-3-[3-(3-hydroxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide.

    Reduction: Products may include 2-amino-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide: Similar structure but with a different position of the methoxy group.

    2-cyano-3-[3-(3-hydroxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

The unique combination of functional groups in 2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide gives it distinct chemical and biological properties

Properties

IUPAC Name

2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-28-20-9-5-8-17(13-20)21-19(15-25-26-21)12-18(14-23)22(27)24-11-10-16-6-3-2-4-7-16/h2-9,12-13,15H,10-11H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWPXESDPDHLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=NN2)C=C(C#N)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.